molecular formula C9H8BrN3OS B567741 6-bromo-4-méthyl-2-(méthylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1224055-17-7

6-bromo-4-méthyl-2-(méthylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Numéro de catalogue: B567741
Numéro CAS: 1224055-17-7
Poids moléculaire: 286.147
Clé InChI: QHEMIXLWNUKUTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Applications De Recherche Scientifique

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-bromo-6-methylpyridine with methylthiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly and safe for large-scale operations .

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable scaffold for the development of targeted therapies .

Activité Biologique

6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H8BrN3OS
  • Molar Mass : 286.15 g/mol
  • CAS Number : 1224055-17-7

The primary mechanism of action for 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of various kinases, which play crucial roles in cell signaling pathways associated with tumor proliferation and survival. By interacting with the ATP-binding sites of these kinases, the compound disrupts their activity, potentially leading to decreased tumor growth and enhanced apoptosis in cancer cells .

In Vitro Studies

  • Anticancer Activity :
    • The compound has shown significant growth inhibition against various cancer cell lines. For instance, it exhibited a growth inhibition percentage (GI%) of 71.8 against lung carcinoma HOP-92 and 66.12 against NCI-H460 cells .
    • In renal cancer cell lines such as ACHN, a GI% of 66.02 was recorded, indicating its potential as a therapeutic agent in renal cancers .
  • Kinase Inhibition :
    • Studies have demonstrated that this compound effectively inhibits cyclin-dependent kinase 2 (CDK2) and TRKA with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA across various derivatives tested . This suggests a strong potential for targeting these kinases in cancer therapy.
  • Cell Cycle Arrest :
    • Treatment with the compound resulted in significant cell cycle arrest at the G0–G1 phase in RFX 393 cancer cells, with treated populations increasing to 84.36% compared to 57.08% in control groups . This indicates that the compound may induce apoptosis through cell cycle modulation.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetGI% / IC50 Values
Anticancer ActivityHOP-92 (Lung Carcinoma)GI% = 71.8
NCI-H460 (Lung Carcinoma)GI% = 66.12
ACHN (Renal Cancer)GI% = 66.02
Kinase InhibitionCDK2IC50 = 0.09 - 1.58 µM
TRKAIC50 = 0.23 - 1.59 µM
Cell Cycle ArrestRFX 393G0–G1 phase increase to 84.36%

Case Studies

Several studies have investigated the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives, including our compound of interest:

  • A study published in MDPI highlighted that derivatives similar to this compound showed promising results in inhibiting growth across multiple cancer cell lines and suggested further exploration into their structure-activity relationships (SARs) .
  • Another investigation into the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives reported significant anticancer properties attributed to their kinase inhibition capabilities .

Propriétés

IUPAC Name

6-bromo-4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-4-5-3-6(10)8(14)12-7(5)13-9(11-4)15-2/h3H,1-2H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEMIXLWNUKUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=NC(=N1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.